molecular formula C7H11N3O2 B15246148 methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate

methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B15246148
M. Wt: 169.18 g/mol
InChI Key: WFHGKDVKKPJNGF-UHFFFAOYSA-N
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Description

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions. The resulting triazole ring is then functionalized to introduce the propyl and methyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted triazole derivatives, depending on the reagent used.

Scientific Research Applications

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase . The triazole ring’s nitrogen atoms play a crucial role in this binding interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl and methyl ester groups differentiate it from other triazole derivatives, providing unique properties for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-propyltriazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-3-4-10-6(5-8-9-10)7(11)12-2/h5H,3-4H2,1-2H3

InChI Key

WFHGKDVKKPJNGF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN=N1)C(=O)OC

Origin of Product

United States

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